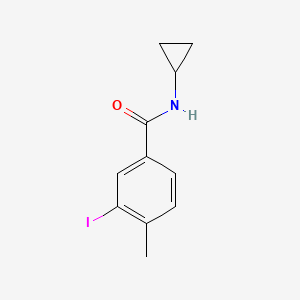

N-cyclopropyl-3-iodo-4-methylbenzamide

Übersicht

Beschreibung

N-cyclopropyl-3-iodo-4-methylbenzamide is a compound that is structurally related to various benzamide derivatives which have been synthesized and studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as p38 mitogen-activated protein kinase (MAPK) inhibition , and as imaging agents for metastatic melanoma .

Synthesis Analysis

The synthesis of related N-cyclopropylbenzamide derivatives involves multiple steps, including the preparation of intermediates and final purification. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation, coupling of deprotected tritiated amine with acetyl 5-azidosalicylic acid chloride, and subsequent deprotection and purification . Another study reported the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, which displayed potent inhibitory activity against p38α MAPK . These methods provide insight into the potential synthetic routes that could be applied to the synthesis of N-cyclopropyl-3-iodo-4-methylbenzamide.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structure of related compounds. For example, a novel bioactive heterocyclic compound containing a cyclopropyl group was characterized by X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed cell parameters . Similarly, the crystal structure of N-cyclohexyl-2-nitrobenzamide was determined, which crystallized in the monoclinic space group P21/n . These studies suggest that a similar approach could be used to analyze the molecular structure of N-cyclopropyl-3-iodo-4-methylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be complex. For instance, the iodocyclization of o-alkynylbenzamides was revisited, and it was found that cyclization via the amide oxygen is more common than previously thought, leading to the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . This indicates that the reactivity of the amide group in N-cyclopropyl-3-iodo-4-methylbenzamide could also lead to unexpected products under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure. For example, the presence of a cyclopropyl group can influence the compound's lipophilicity and steric hindrance, which in turn can affect its biological activity . The iodine substituent in the compound of interest could also contribute to its reactivity, especially in electrophilic substitution reactions . The crystallographic studies provide information on the solid-state properties, such as crystal packing and potential hydrogen bonding, which can be relevant for the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A significant application of N-cyclopropyl-3-iodo-4-methylbenzamide derivatives is in the synthesis and biological evaluation of compounds with potential medicinal properties. For instance, Heo et al. (2015) synthesized a series of hybrid molecules combining benzophenones and N-cyclopropyl-3-methylbenzamides, evaluating them as novel p38 mitogen-activated protein kinase (MAPK) inhibitors. They discovered compound 10g, which exhibited potent p38α MAPK inhibitory activity and significant anti-inflammatory activity in THP-1 monocyte cells, demonstrating the potential of these compounds in developing new anti-inflammatory drugs (Heo et al., 2015).

Chemical Properties and Reactions

Another area of research involves understanding the chemical properties and reactions of compounds related to N-cyclopropyl-3-iodo-4-methylbenzamide. For example, Constantino and Iley (2004) studied the oxidation of tertiary benzamides, including N-cyclopropyl-N-methylbenzamide, using the tetraphenylporphyrinatoiron(III) chloride-Bu'(t)OOH system. They explored the reaction rates, product formation, and kinetics, contributing valuable information to the understanding of the oxidation processes of similar compounds (Constantino & Iley, 2004).

Drug Development and Pharmacology

The cyclopropyl group, a component of N-cyclopropyl-3-iodo-4-methylbenzamide, is frequently used in drug development due to its unique chemical properties. Talele (2016) reviewed the increasing use of the cyclopropyl ring in transitioning drug candidates from preclinical to clinical stages. The cyclopropyl ring enhances drug potency and reduces off-target effects, making it a valuable feature in the design of new pharmaceuticals (Talele, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-iodo-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWZRKFSZMTBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620013 | |

| Record name | N-Cyclopropyl-3-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-iodo-4-methylbenzamide | |

CAS RN |

515135-47-4 | |

| Record name | N-Cyclopropyl-3-iodo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

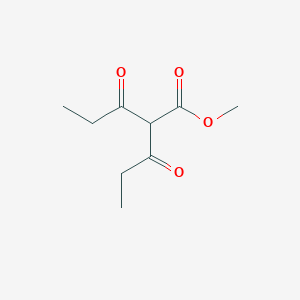

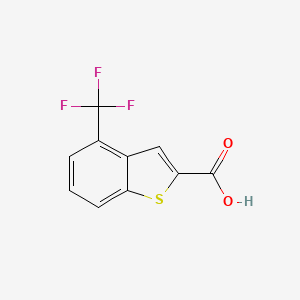

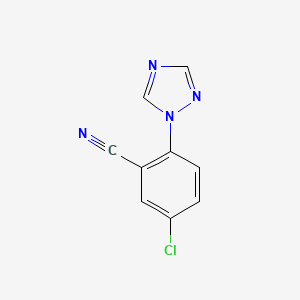

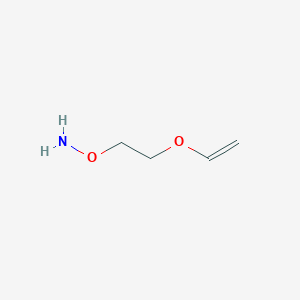

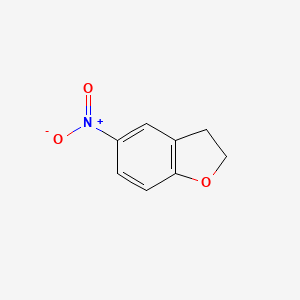

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)